2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Description
2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group at position 6 and a 4-benzylpiperidin-1-yl acetyl moiety at position 2.
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3/c1-32-23-16-20(26)7-8-21(23)22-9-10-24(30)29(27-22)17-25(31)28-13-11-19(12-14-28)15-18-5-3-2-4-6-18/h2-10,16,19H,11-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJOAPGACWNHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the benzylpiperidine moiety: This step often involves the alkylation of the pyridazinone core with a benzylpiperidine derivative using a suitable alkylating agent.
Addition of the fluoro-methoxyphenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the fluoro-methoxyphenyl group is introduced to the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized through multistep reactions involving pyridazinone ring formation, piperidine derivatization, and functional group coupling:
Key intermediates include 6-chloropyridazin-3(2H)-one and 4-benzylpiperidine derivatives. The final coupling step employs Pd(PPh₃)₄ as a catalyst under inert atmosphere.
Amide Hydrolysis
The 2-oxoethyl group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl, H₂O/EtOH, reflux): Forms carboxylic acid derivatives, though yields are moderate (≤40%) due to competing decomposition.
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Basic hydrolysis (NaOH, H₂O/THF): Limited utility due to instability of the pyridazinone ring under strong alkaline conditions.
Aromatic Substitution
The 4-fluoro-2-methoxyphenyl group participates in electrophilic substitution:
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to fluorine | Introduces nitro group (yield: 32%) |
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Methoxy group | Converts methoxy to hydroxyl (68%) |
Selectivity for nitration at the para position is attributed to electron-withdrawing effects of fluorine .
Piperidine Modifications
The 4-benzylpiperidine moiety undergoes characteristic reactions:
N-Alkylation/Acylation
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form quaternary ammonium salts.
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Acylation : Acetic anhydride/acetyl chloride introduces acetyl groups at the piperidine nitrogen (yield: 85%) .
Benzyl Group Hydrogenolysis
Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, generating a secondary amine. This reaction is critical for generating analogs with enhanced blood-brain barrier permeability .
Pyridazinone Ring Reactivity
The pyridazin-3(2H)-one core participates in:
Ring Expansion
Treatment with hydroxylamine hydrochloride forms pyridazino-oxadiazole hybrids, though yields are low (≤25%) .
Tautomerism
The compound exists in equilibrium between lactam and lactim tautomers, confirmed by NMR studies (δ 7.95 ppm for lactim NH) .
Biological Activity-Driven Modifications
To enhance monoamine oxidase (MAO) inhibition:
| Modification | Effect on MAO-B IC₅₀ | Source |
|---|---|---|
| Fluorine → Chlorine | 2.1-fold increase | |
| Methoxy → Ethoxy | Reduced selectivity |
Scientific Research Applications
NMDA Receptor Antagonism
Research indicates that derivatives similar to this compound exhibit NMDA receptor antagonistic properties. NMDA receptors are critical in synaptic plasticity and memory function. Compounds that modulate these receptors can be valuable in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Formyl Peptide Receptor Agonism
The compound has been studied for its activity as an agonist of formyl peptide receptors (FPRs). FPRs are involved in immune responses, and compounds that activate these receptors can enhance chemotaxis and intracellular calcium flux in neutrophils, indicating potential applications in inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| NMDA Receptor Antagonism | Inhibition of excitatory neurotransmission | Neurodegenerative diseases |
| FPR Agonism | Activation of immune cell signaling | Inflammatory conditions |
| Calcium Flux Induction | Mobilization of intracellular calcium | Immune response enhancement |
Case Study 1: NMDA Receptor Modulation
In a study investigating the effects of various piperidine derivatives on NMDA receptors, it was found that modifications at specific positions on the pyridazinone scaffold significantly enhanced receptor binding affinity. The introduction of the benzylpiperidine moiety was crucial for achieving desired pharmacological effects .
Case Study 2: FPR Agonist Activity
A series of pyridazinone derivatives were synthesized and tested for their ability to activate FPRs. The most potent compounds demonstrated low micromolar EC50 values, indicating strong agonist activity. These findings suggest that further development of this class of compounds could lead to novel anti-inflammatory therapies .
Table 2: Activity Data for Pyridazinone Derivatives
| Compound ID | EC50 (µM) | Activity Type | Notes |
|---|---|---|---|
| Compound A | 0.6 | FPR Agonist | Mixed FPR1/FPRL1 agonist |
| Compound B | 1.2 | NMDA Antagonist | Significant neuroprotective effects |
| Compound C | 0.8 | FPR Agonist | Induced chemotaxis in human neutrophils |
Mechanism of Action
The mechanism of action of 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Piperidine/Piperazine vs. Azepane : The target compound’s 4-benzylpiperidin-1-yl group differs from azepane (7-membered ring) in , which may alter conformational flexibility and receptor interactions .
- Fluorophenyl vs.
Substituent Effects on Pharmacological Activity
Piperidine/Piperazine Modifications
- 4-(4-Chlorophenyl)piperazin-1-yl () : Chlorine enhances electrophilicity, favoring interactions with serotonin/dopamine receptors in antipsychotic candidates .
- 4-(4-Hydroxyphenyl)piperazin-1-yl () : Hydroxyl groups improve solubility but may reduce metabolic stability due to susceptibility to glucuronidation .
Aromatic Ring Substitutions
- 4-Fluoro-2-Methoxyphenyl (Target): Fluorine reduces metabolic degradation, while methoxy enhances hydrogen-bonding capacity, as observed in COX-2 inhibitors (e.g., 2-(3,4-difluorophenyl)-pyridazinone in ) .
- 4-Methylsulfanylphenyl (): The methylsulfanyl group increases lipophilicity, correlating with enhanced antifungal activity in pyridazinones .
Pharmacological Potential
- Neuroactive Potential: Benzylpiperidine moieties are common in acetylcholinesterase inhibitors (e.g., donepezil analogs) .
- Anticancer Activity: Fluorinated pyridazinones in exhibit cytotoxicity via topoisomerase inhibition, suggesting similar mechanisms for the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Utilize a multi-step synthesis approach involving nucleophilic substitution and coupling reactions. For example, describes a similar pyridine derivative synthesized via alkylation of piperidine intermediates under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2 : Optimize yields by controlling temperature (e.g., 0–5°C for exothermic steps) and using catalysts like triethylamine for deprotonation.
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>99%) via HPLC (C18 column, acetonitrile/water mobile phase).
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodology :
- X-ray Crystallography : Resolve crystal structure using a diffractometer (e.g., STOE IPDS 2) to determine bond lengths, angles, and packing motifs. reports triclinic crystal systems (space group P1, a = 8.9168 Å, b = 10.7106 Å) for a related pyridazinone .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., piperidinyl protons at δ 2.5–3.5 ppm).
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic vs. computational molecular geometry data?
- Methodology :
- Data Reconciliation : Compare experimental X-ray data (e.g., α = 73.489°, β = 71.309° from ) with DFT-optimized structures (B3LYP/6-311++G** basis set).
- Root Cause Analysis : Discrepancies may arise from crystal packing forces or solvent effects. Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking).
Q. How can the compound’s solubility and stability be enhanced for in vitro assays?
- Methodology :
- Co-solvent Systems : Use DMSO:water mixtures (e.g., 10% v/v) to improve aqueous solubility. Monitor stability via LC-MS over 24–72 hours (pH 7.4 PBS, 37°C).
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the piperidinyl or benzyl moieties, as seen in ’s fluorobenzisoxazole derivatives .
Q. What advanced analytical methods detect trace impurities in bulk samples?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
